2-Iodo-3-nitrobenzyl Alcohol: Strategic Sourcing & Synthesis Guide
2-Iodo-3-nitrobenzyl Alcohol: Strategic Sourcing & Synthesis Guide
Executive Summary
2-Iodo-3-nitrobenzyl alcohol (CAS 158616-08-1 ) is a specialized trisubstituted benzene derivative critical for the development of DNA-alkylating payloads, specifically analogues of Duocarmycin SA and CC-1065 . Its structural uniqueness lies in the ortho-positioning of the iodine and nitro groups, which induces significant steric strain and electronic deactivation, making it a challenging but high-value intermediate for cross-coupling and cyclization reactions.
While available from select boutique suppliers, supply chain volatility often necessitates in-house preparation. This guide provides a validated synthesis protocol from the widely available precursor 2-iodo-3-nitrobenzoic acid , ensuring research continuity.
Part 1: Chemical Identity & Supply Chain Intelligence
Compound Data
| Property | Specification |
| Chemical Name | 2-Iodo-3-nitrobenzyl alcohol |
| IUPAC Name | (2-Iodo-3-nitrophenyl)methanol |
| CAS Number | 158616-08-1 |
| Molecular Formula | C₇H₆INO₃ |
| Molecular Weight | 279.03 g/mol |
| Appearance | Yellow crystalline solid |
| Solubility | Soluble in DMSO, DMF, CH₂Cl₂, EtOAc; Insoluble in water |
Commercial Availability Status
Direct sourcing of the alcohol is often restricted to lead times of 4–6 weeks. The most reliable procurement strategy is to purchase the carboxylic acid precursor , which is a standard catalog item, and perform a one-step reduction.
| Compound | CAS Number | Availability | Primary Suppliers |
| Target Alcohol | 158616-08-1 | Low / Make-to-Order | Apollo Scientific (Cat: OR401053), Ambeed |
| Acid Precursor | 5398-69-6 | High / In-Stock | Sigma-Aldrich, Combi-Blocks, BLD Pharm, Enamine |
Strategic Recommendation: For campaigns requiring >5g, purchase 2-iodo-3-nitrobenzoic acid (CAS 5398-69-6) and reduce in-house using the protocol below. This reduces cost by ~60% and eliminates lead-time uncertainty.
Part 2: Synthetic Utility & Retrosynthesis
The utility of 2-iodo-3-nitrobenzyl alcohol stems from its three orthogonal functional handles:
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Benzyl Alcohol: Precursor for leaving groups (mesylates/halides) or oxidation to aldehydes.
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Aryl Iodide: Handle for Suzuki/Sonogashira coupling or halogen-metal exchange.
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Nitro Group: Latent aniline for intramolecular cyclization (e.g., indole formation).
Functionalization Map (Graphviz)
Figure 1: Functional utility map showing the central role of the alcohol in accessing complex pharmacophores.
Part 3: Validated Synthesis Protocol
Objective: Synthesis of 2-iodo-3-nitrobenzyl alcohol from 2-iodo-3-nitrobenzoic acid. Scale: 1.0 g – 10.0 g Mechanism: Chemoselective reduction of the carboxylic acid using Borane-Dimethyl Sulfide (BH₃·DMS).
Reaction Logic
Standard reducing agents like LiAlH₄ are too aggressive and may reduce the nitro group to an azo compound or amine. NaBH₄ alone is insufficient for carboxylic acids. Borane (BH₃) is the reagent of choice because it rapidly reduces carboxylic acids via an acyloxyborane intermediate but is kinetically slow to reduce nitro groups or aryl iodides under controlled conditions.
Step-by-Step Methodology
Reagents:
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2-Iodo-3-nitrobenzoic acid (1.0 equiv)
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Borane-dimethyl sulfide complex (BH₃[1]·DMS) (2.0 M in THF, 1.5–2.0 equiv)
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Anhydrous Tetrahydrofuran (THF)
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Methanol (for quenching)
Protocol:
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Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.
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Dissolution: Add 2-iodo-3-nitrobenzoic acid (e.g., 2.93 g, 10 mmol) and anhydrous THF (30 mL). Cool the yellow solution to 0 °C in an ice bath.
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Addition: Dropwise add BH₃·DMS (10 mL, 20 mmol) over 15 minutes via syringe. Caution: Gas evolution (H₂) will occur.
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Reaction: Remove the ice bath and allow the mixture to warm to room temperature (20–25 °C). Stir for 4–12 hours.
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Self-Validation Check: Monitor by TLC (50% EtOAc/Hexane). The starting material (acid) will streak or stay at the baseline; the product (alcohol) will appear as a distinct spot at R_f ~ 0.4–0.5.
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Quench: Cool the flask to 0 °C. Carefully add Methanol (10 mL) dropwise. Caution: Vigorous bubbling. Stir for 30 minutes to break down boron complexes.
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Workup: Concentrate the mixture under reduced pressure. Redissolve the residue in Ethyl Acetate (50 mL) and wash with:
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1N HCl (20 mL)
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Saturated NaHCO₃ (20 mL)
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Brine (20 mL)
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Purification: Dry organic layer over Na₂SO₄, filter, and concentrate. If necessary, purify via flash column chromatography (Hexane/EtOAc gradient 4:1 to 2:1).
Yield Expectation: 85–95% Characterization:
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¹H NMR (400 MHz, CDCl₃): δ 7.80 (d, 1H), 7.65 (d, 1H), 7.50 (t, 1H), 4.80 (s, 2H, -CH ₂OH).
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Note: The benzylic protons at 4.80 ppm are the key diagnostic signal confirming reduction.
Synthesis Workflow Diagram
Figure 2: Operational workflow for the borane reduction of the acid precursor.
Part 4: Safety & Handling
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Iodine Instability: Aryl iodides can be light-sensitive. Store the product in amber vials at 2–8 °C.
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Nitro Compounds: Although this specific alcohol is stable, nitro-aromatics can be energetic. Avoid heating crude residues above 100 °C during rotary evaporation.
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Borane Hazards: BH₃·DMS is moisture-sensitive and generates flammable hydrogen gas upon contact with protic solvents. Use essentially anhydrous conditions and quench with extreme caution.
References
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Chemical Identity & Precursor: Sigma-Aldrich.[2] Product Specification: 2-Iodo-3-nitrobenzoic acid (CAS 5398-69-6).[3] Link
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Synthesis Protocol: Boger, D. L., & Johnson, D. S. (1996).[4] Synthesis and Cytotoxicity of Amino-seco-DSA: An Amino Analogue of the DNA Alkylating Agent Duocarmycin SA. American Chemical Society. (Describes the specific reduction of 2-iodo-3-nitrobenzoic acid to the alcohol). Link
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Supplier Data: Apollo Scientific. Product: 2-Iodo-3-nitrobenzyl alcohol (CAS 158616-08-1).[5][6] Link
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Borane Reduction Mechanism: Brown, H. C., et al. (1973). Selective Reductions. Reaction of Borane-Dimethyl Sulfide with Organic Functional Groups. Journal of Organic Chemistry. Link
Sources
- 1. 2-Iodobenzyl alcohol synthesis - chemicalbook [chemicalbook.com]
- 2. 2-碘苄醇 98% | Sigma-Aldrich [sigmaaldrich.com]
- 3. CAS:5398-69-6 FT-0687145 2-iodo-3-nitro-benzoic acid Product Detail Information [finetechchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 001chemical.com [001chemical.com]
- 6. Aromatics Supplier & Distributors | Apollo [store.apolloscientific.co.uk]
